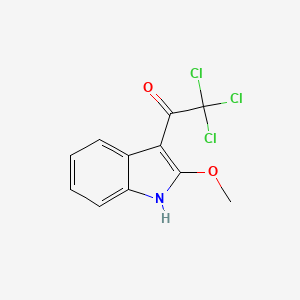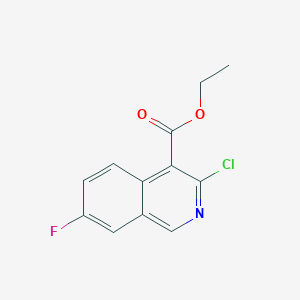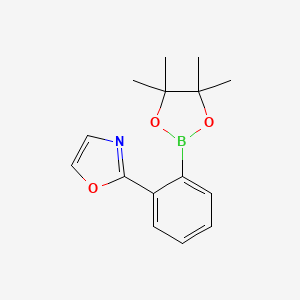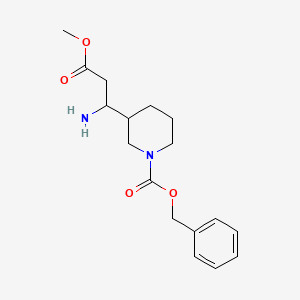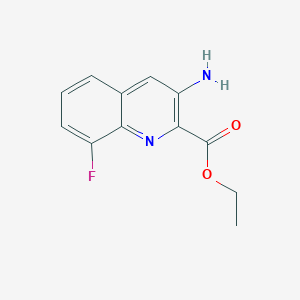![molecular formula C16H9NO4 B13666516 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an anthracene backbone fused with an oxazine ring
Vorbereitungsmethoden
The synthesis of 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . This method allows for the efficient formation of the oxazine ring with high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions, using reagents such as Grignard reagents or organolithium compounds.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions, leading to the formation of polycyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction results in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, the compound has shown potential as an anti-inflammatory agent.
Medicine: The compound’s anti-inflammatory properties make it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, its unique structure allows for the exploration of other therapeutic applications, such as anticancer and antimicrobial agents.
Industry: In the materials science field, the compound is used in the synthesis of polymers and dyes. Its ability to form stable polycyclic structures makes it valuable in the development of high-performance materials.
Wirkmechanismus
The mechanism by which 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione exerts its effects involves the inhibition of key enzymes and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of the COX enzyme, which reduces the production of pro-inflammatory mediators such as prostaglandins . The compound’s structure allows it to interact with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Vergleich Mit ähnlichen Verbindungen
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione can be compared with other similar compounds, such as:
1,3-Oxazine Derivatives: These compounds share the oxazine ring structure but differ in the substituents attached to the ring.
Naphtho[1,2-e][1,3]oxazine Derivatives: These compounds have a naphthalene backbone instead of an anthracene backbone.
4H-Benzo[d][1,3]oxazines: These compounds have a benzene ring fused with the oxazine ring.
The uniqueness of this compound lies in its anthracene backbone, which provides additional stability and potential for forming polycyclic structures. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C16H9NO4 |
|---|---|
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
1,2-dihydronaphtho[2,3-h][3,1]benzoxazine-4,7,12-trione |
InChI |
InChI=1S/C16H9NO4/c18-14-8-3-1-2-4-9(8)15(19)12-10(14)5-6-11-13(12)17-7-21-16(11)20/h1-6,17H,7H2 |
InChI-Schlüssel |
AFDJWFZOHJHHGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



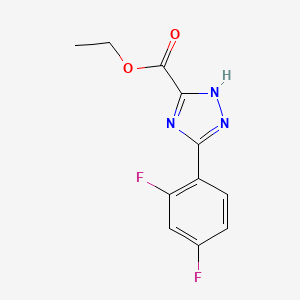
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)
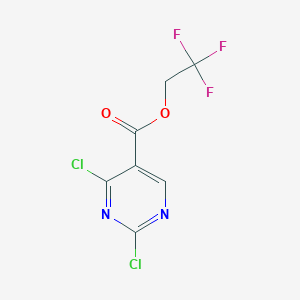
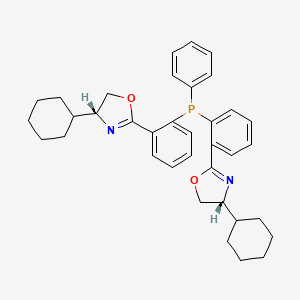
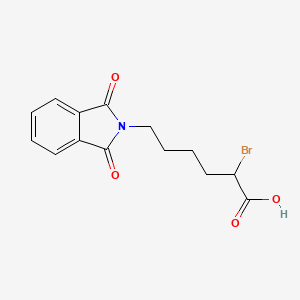

![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)
